1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Overview
Description
1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea, also known as MP-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea in lab experiments is its potential therapeutic applications. This compound has been found to possess anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to some normal cells, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research of 1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea. One of the future directions is the development of new drugs based on the structure of this compound. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, the toxicity of this compound needs to be further studied to determine its safety for clinical use. Finally, the potential therapeutic applications of this compound in other diseases need to be explored.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antiviral properties by inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-18-10-8-17(9-11-18)23-21(27)22-14-5-15-25-20(26)13-12-19(24-25)16-6-3-2-4-7-16/h2-4,6-13H,5,14-15H2,1H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLADXADFCHZUJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.